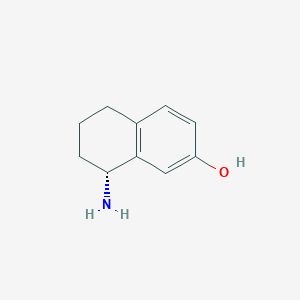
r-7-Monohydroxy aminotetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-7-Monohydroxy aminotetralin: is a chemical compound that belongs to the class of aminotetralins. These compounds are known for their structural similarity to dopamine and other neurotransmitters, making them of significant interest in pharmacological research. The presence of a hydroxyl group at the 7th position and an amino group in the tetralin structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-7-Monohydroxy aminotetralin typically involves the reduction of 1-tetralone followed by amination. One common method includes the use of KT-02 (nickel type) as a catalyst for reductive amination under high-pressure conditions . Another approach involves the hydroxylation of 2-aminotetralin derivatives, which can be achieved through various chemical reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: R-7-Monohydroxy aminotetralin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aminotetralin derivatives.
Aplicaciones Científicas De Investigación
R-7-Monohydroxy aminotetralin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with neurotransmitter receptors, particularly dopamine receptors.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of R-7-Monohydroxy aminotetralin involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, binding to these receptors and mimicking the effects of dopamine. This interaction influences various molecular pathways, including the regulation of cyclic adenosine monophosphate (cAMP) levels and activation of downstream signaling cascades .
Comparación Con Compuestos Similares
- 5-Hydroxy-2-aminotetralin
- 6-Hydroxy-2-aminotetralin
- 8-Hydroxy-2-aminotetralin
Comparison: R-7-Monohydroxy aminotetralin is unique due to the specific positioning of the hydroxyl group at the 7th position, which significantly affects its binding affinity and selectivity for dopamine receptors compared to other hydroxylated aminotetralins . This unique positioning contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(8R)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1 |
Clave InChI |
SXQYMLTXGOSXPE-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C=CC(=C2)O)N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


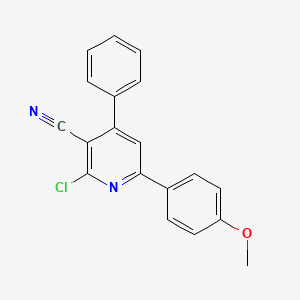

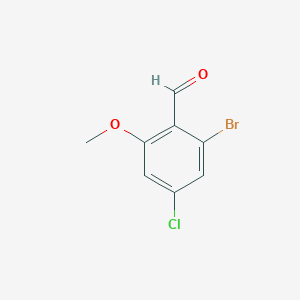

![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)



![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
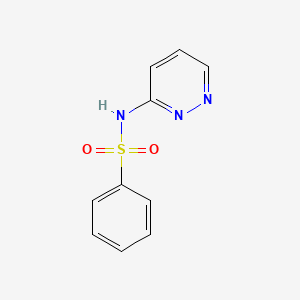
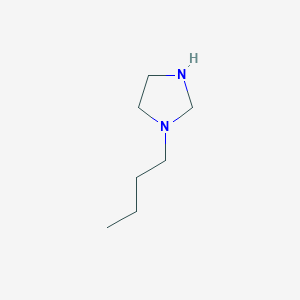
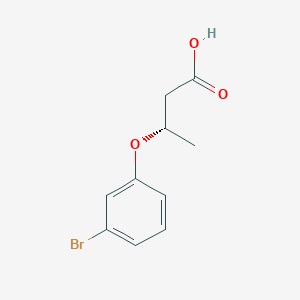
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
